molecular formula C20H16N4O3S2 B2974752 N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)isoxazole-5-carboxamide CAS No. 919751-67-0

N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)isoxazole-5-carboxamide

Katalognummer: B2974752
CAS-Nummer: 919751-67-0
Molekulargewicht: 424.49
InChI-Schlüssel: KPMYDTOESMXTCC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(6-Acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)isoxazole-5-carboxamide is a heterocyclic compound featuring a tetrahydrothieno[2,3-c]pyridine core substituted with a benzo[d]thiazol-2-yl group at position 3, an acetyl group at position 6, and an isoxazole-5-carboxamide moiety. However, detailed physicochemical or pharmacological data for this specific compound are absent in the provided evidence, necessitating comparisons with structurally analogous derivatives.

Eigenschaften

IUPAC Name

N-[6-acetyl-3-(1,3-benzothiazol-2-yl)-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4O3S2/c1-11(25)24-9-7-12-16(10-24)29-20(23-18(26)14-6-8-21-27-14)17(12)19-22-13-4-2-3-5-15(13)28-19/h2-6,8H,7,9-10H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPMYDTOESMXTCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)C5=CC=NO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)isoxazole-5-carboxamide is a complex organic compound with potential biological activities. This article explores its synthesis, molecular characteristics, and biological activity against various pathogens, particularly focusing on its antimicrobial and anti-tubercular properties.

Molecular Characteristics

The compound has a molecular formula of C21H23N3O2SC_{21}H_{23}N_{3}O_{2}S and a molecular weight of 413.6 g/mol. Its structure includes several functional groups that contribute to its biological activity.

Antimicrobial Activity

Recent studies have demonstrated the compound's significant antimicrobial properties. For instance, a study published in 2023 highlighted the synthesis of benzothiazole derivatives, including this compound, which showed effective inhibition against Mycobacterium tuberculosis (M. tuberculosis). The minimum inhibitory concentration (MIC) values for these derivatives were significantly lower than those of standard reference drugs, indicating their potential as new anti-tubercular agents .

CompoundMIC (μg/mL)Inhibition (%)
N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)isoxazole-5-carboxamide10099
Benzothiazole derivative 9a25098

The above table summarizes the effectiveness of the compound compared to other derivatives.

The mechanism by which this compound exerts its antimicrobial effects is believed to involve interference with bacterial cell wall synthesis and disruption of metabolic pathways essential for bacterial growth. The presence of the benzothiazole moiety is particularly significant as it has been associated with various biological activities including anti-inflammatory and anti-cancer effects .

Case Studies and Research Findings

  • In Vitro Studies : A comprehensive study evaluated multiple benzothiazole derivatives for their antimicrobial efficacy against various strains of bacteria and fungi. The results indicated that the compound exhibited a broad spectrum of activity, particularly against Gram-positive bacteria .
  • Anti-Tubercular Activity : In a specific case study focusing on drug-resistant strains of M. tuberculosis, the compound was found to be effective at concentrations significantly lower than those required for conventional treatments. This suggests its potential role in developing new therapies for resistant tuberculosis strains .
  • Crystal Structure Analysis : Recent crystallographic studies have provided insights into the structural features of related benzothiazole compounds. Understanding these structures helps elucidate how modifications can enhance biological activity and selectivity towards targets in pathogenic organisms .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The compound shares structural motifs with several analogs reported in the literature. Key comparisons are summarized below:

Table 1: Structural and Molecular Comparison of Analogous Compounds

Compound Name (CAS) Core Structure Substituents Molecular Formula Molecular Weight Reference
Target Compound Tetrahydrothieno[2,3-c]pyridine 3: Benzo[d]thiazol-2-yl; 6: Acetyl; 2: Isoxazole-5-carboxamide Not provided Not provided
N-(3-(Benzo[d]thiazol-2-yl)-6-benzyl-...-2-yl)-2-(thiophen-2-yl)acetamide HCl (1329894-90-7) Tetrahydrothieno[2,3-c]pyridine 3: Benzo[d]thiazol-2-yl; 6: Benzyl; 2: Thiophen-2-yl-acetamide C27H24ClN3OS3 538.2
N-(5-(Benzo[d]thiazole-6-carbonyl)-...-yl)furan-2-carboxamide (1351605-46-3) Tetrahydrothiazolo[5,4-c]pyridine 5: Benzo[d]thiazole-6-carbonyl; 2: Furan-2-carboxamide C19H14N4O3S2 410.5
N-(3-(Benzo[d]thiazol-2-yl)-6-methyl-...-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide (1013785-24-4) Tetrahydrobenzo[b]thiophene 3: Benzo[d]thiazol-2-yl; 6: Methyl; 2: Pyrazole-3-carboxamide C22H22N4OS2 422.6

Key Observations :

Core Heterocycle Variations: The target compound’s tetrahydrothieno[2,3-c]pyridine core is distinct from the tetrahydrothiazolo[5,4-c]pyridine () and tetrahydrobenzo[b]thiophene () scaffolds.

Position 2: Isoxazole-5-carboxamide (target) vs. thiophen-2-yl-acetamide () or pyrazole-3-carboxamide () highlights divergent electronic profiles. Isoxazole rings are electron-deficient, which could enhance hydrogen-bonding capacity in biological targets .

Synthetic Pathways :

  • Analogous compounds are synthesized via coupling reactions using classic reagents (e.g., EDCI, HOBt). For example, ethyl 2-bromoacetoacetate intermediates are coupled with amines to form carboxamide derivatives . The target compound likely follows a similar route, though exact protocols are unspecified.

Molecular Weight Trends :

  • The target compound’s molecular weight is expected to fall between 410–540 Da, comparable to analogs in Table 1. Higher molecular weights (e.g., 538.2 in ) correlate with bulkier substituents like benzyl groups.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.